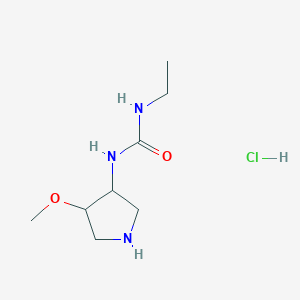

3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride

CAS No.:

Cat. No.: VC17713209

Molecular Formula: C8H18ClN3O2

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClN3O2 |

|---|---|

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | 1-ethyl-3-(4-methoxypyrrolidin-3-yl)urea;hydrochloride |

| Standard InChI | InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H |

| Standard InChI Key | DCBBSALQMAVJMY-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)NC1CNCC1OC.Cl |

Introduction

3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound belonging to the class of urea derivatives. It is characterized by the presence of a methoxypyrrolidine moiety linked to an ethyl-substituted urea group, which contributes to its biological activity and potential applications in medicinal chemistry and pharmacology .

Synthesis Reaction:

Biological Activity and Potential Applications

The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors. The methoxypyrrolidine component may enhance binding affinity due to its structural features, potentially influencing pharmacodynamics. Research is ongoing to explore its potential therapeutic applications, including drug development for targeting specific enzymes or receptors.

Research Findings and Future Directions

While detailed biological evaluation data specific to 3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride is limited, its structural similarity to other urea derivatives suggests potential antiproliferative or enzyme inhibitory activities. Further studies are needed to elucidate its efficacy and safety profile in clinical settings .

Comparison with Similar Compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-3-(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride | Similar methoxypyrrolidine structure | Different stereochemistry at the pyrrolidine ring |

| 1-(4-Methoxyphenyl)-2-(pyrrolidinyl)urea | Urea linkage with a phenyl substituent | Focused on phenolic interactions |

| 3-(Fluoromethyl)pyrrolidine hydrochloride | Pyrrolidine core with fluoromethyl substituent | Potentially enhanced reactivity due to fluorine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume